molecular formula C30H29N3O5S B2687505 3-(2,5-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114878-73-7

3-(2,5-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2687505
CAS No.: 1114878-73-7
M. Wt: 543.64
InChI Key: KYIRGVKKXIHKQC-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C30H29N3O5S and its molecular weight is 543.64. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Cytotoxic Activities

Quinazolin-4(3H)-one derivatives demonstrate significant therapeutic potential, including antioxidant and cytotoxic activities. They exhibit high antioxidant activity, comparable to ascorbic acid and Trolox, and show cytotoxicity towards cancerous cells while being compatible with normal cells. This suggests their promise for cancer therapy and as compounds with potential health benefits due to their antioxidative properties (Pele et al., 2022).

Antimicrobial Evaluation

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial potential, showing moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights their potential as novel antimicrobial agents (Kapoor et al., 2017).

Antitumor Activity

A series of quinazolinone analogues were synthesized and evaluated for their antitumor activity. Some derivatives exhibited broad spectrum antitumor activity and were more potent than the positive control, 5-FU, against several cancer cell lines. This points to their potential in developing new antitumor drugs (Al-Suwaidan et al., 2016).

Anti-Tubercular Agents

Quinazolin-4-ones linked with thiazole hybrids have shown potent antibacterial activity, particularly against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents. This highlights the importance of hybrid molecules in addressing antibiotic resistance (Nagaladinne et al., 2020).

Corrosion Inhibition

Derivatives of quinazolinone have been investigated for their efficiency as corrosion inhibitors for mild steel in acidic media. These compounds form a protective layer on the steel surface, significantly reducing corrosion, which is vital for extending the lifespan of metal structures (Errahmany et al., 2020).

Analgesic and Anti-inflammatory Activities

Novel quinazolinone derivatives have been synthesized and tested for analgesic and anti-inflammatory activities, showing potential as therapeutic agents for pain and inflammation management. This further extends the pharmacological applications of quinazolinone compounds (Alagarsamy et al., 2011).

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O5S/c1-18(2)37-21-12-10-20(11-13-21)28-31-25(19(3)38-28)17-39-30-32-24-9-7-6-8-23(24)29(34)33(30)26-16-22(35-4)14-15-27(26)36-5/h6-16,18H,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIRGVKKXIHKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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